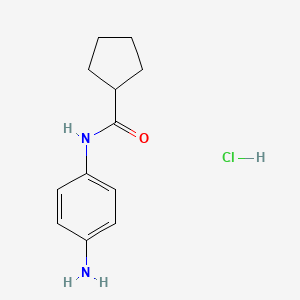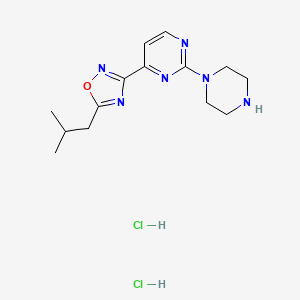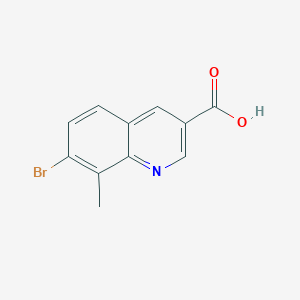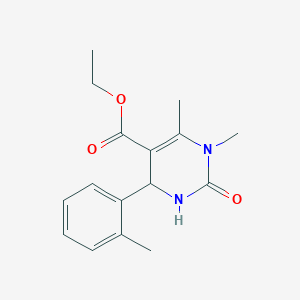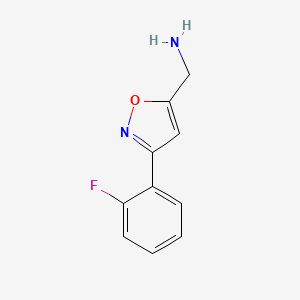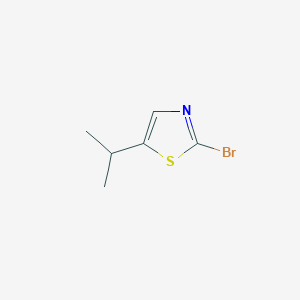
2-Bromo-5-isopropylthiazole
Vue d'ensemble
Description
“2-Bromo-5-isopropylthiazole” is a heterocyclic compound . It has a molecular weight of 206.11 g/mol and its CAS Number is 1159817-16-9 . It is a yellow to deep-yellow liquid to semi-solid .
Synthesis Analysis
The synthesis of “this compound” involves reactions with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The structure and mechanistic pathways for all products were discussed and proved based on spectral results .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H8BrNS . It is a highly reactive compound that exhibits various physical and chemical properties.
Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For example, it reacts with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The structure and mechanistic pathways for all products were discussed and proved based on spectral results .
Physical And Chemical Properties Analysis
“this compound” is a yellow to deep-yellow liquid to semi-solid . It is soluble in common organic solvents like ethanol, ether, and chloroform.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Agents
2-Bromo-5-isopropylthiazole derivatives have shown promising results as potential antimicrobial and antitubercular agents. Studies have synthesized and characterized various compounds with the isopropylthiazole moiety, revealing their effectiveness against bacterial and fungal infections, as well as Mycobacterium tuberculosis. Compounds like 4b and 6g exhibit enhanced potency compared to their parent compounds, indicating significant potential in treating tuberculosis and other microbial infections (Kumar et al., 2010), (Mallikarjuna et al., 2009).
Pharmacological Activity
5-Substituted 2-amino-1,3,4-thiadiazoles, which are transformed into 2-bromo derivatives, have shown varied pharmacological activities, including antihistaminic, anticholinergic, and norepinephrine-potentiating effects (Lalezari et al., 1975).
Coordination Chemistry and Biological Activities
The synthesis of complexes involving 2-bromo thiazole derivatives has been explored, such as the Cd(II) complex derived from 2-[2-(5-bromo thiazolyl) azo]-5-dimethyl amino benzoic acid. These complexes are studied for their structural characteristics and biological activities, including antifungal and antibacterial properties against strains like A. Niger, S. Aurores, and E. Coli (Jaber et al., 2021).
Chemical Synthesis and Structural Analysis
Research also delves into the chemical synthesis of novel thiazole derivatives and their structural analysis. For example, the synthesis and characterization of compounds like 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide are undertaken to explore their molecular structures and potential biological activities (Li et al., 2015).
Safety and Hazards
“2-Bromo-5-isopropylthiazole” is classified as a hazardous substance. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Analyse Biochimique
Biochemical Properties
2-Bromo-5-isopropylthiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the enzymes, leading to changes in biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of genes involved in stress responses and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in the conformation of the enzyme, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under inert atmosphere conditions but can degrade over time when exposed to light or air. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing that prolonged exposure can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting liver and kidney function in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and metabolic processes. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, this compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its biological activity and effects on cellular processes .
Propriétés
IUPAC Name |
2-bromo-5-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQPBEKNGDTVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671775 | |
| Record name | 2-Bromo-5-(propan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159817-16-9 | |
| Record name | 2-Bromo-5-(propan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


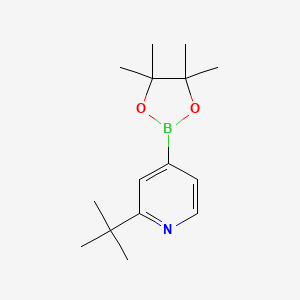
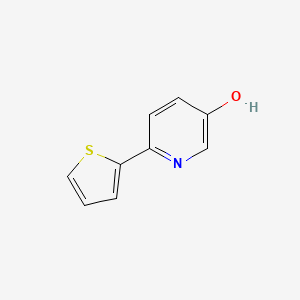
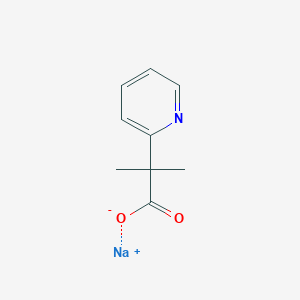
![2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1440153.png)
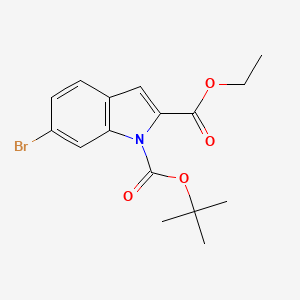
![5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone](/img/structure/B1440155.png)
